molecular formula C24H18FNO5 B12046258 Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate CAS No. 618070-22-7

Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate

Cat. No.: B12046258
CAS No.: 618070-22-7
M. Wt: 419.4 g/mol
InChI Key: QGNOZKPHEZWIKA-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methylpyrroloisoquinoline core, and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoyl chloride with a suitable pyrroloisoquinoline precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
  • Dimethyl 1-(2,4-dichlorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate
  • Dimethyl 1-(3,4-dimethoxybenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Uniqueness

Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate is unique due to its specific structural features, such as the presence of a fluorobenzoyl group and a methylpyrroloisoquinoline core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

618070-22-7

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C24H18FNO5/c1-13-12-26-20(17-7-5-4-6-16(13)17)18(22(27)14-8-10-15(25)11-9-14)19(23(28)30-2)21(26)24(29)31-3/h4-12H,1-3H3

InChI Key

QGNOZKPHEZWIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C14

Origin of Product

United States

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